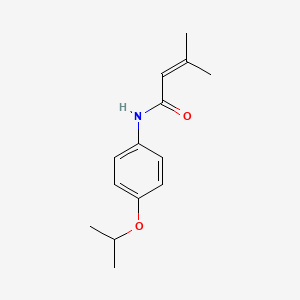

3-(4-氟苯甲酰基)-4H-色烯-4-酮

描述

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves one-pot, multi-component reactions, highlighting a methodological preference for efficiency and specificity. For instance, the one-pot synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using environmentally friendly catalysts under ultrasonic irradiation or reflux conditions demonstrates a green chemistry approach to producing chromen-4-one derivatives, including those similar to 3-(4-fluorobenzoyl)-4H-chromen-4-one (Esmaeilpour et al., 2015). Additionally, methods involving intermolecular Friedel-Crafts acylation and domino reactions have been developed to synthesize chromen-4-one derivatives with high regioselectivity and yields (Bam & Chalifoux, 2018).

Molecular Structure Analysis

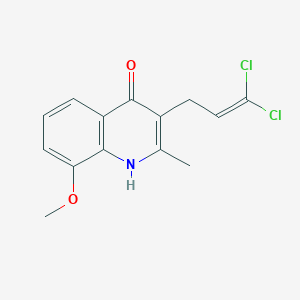

The molecular structure of chromen-4-one derivatives, including 3-(4-fluorobenzoyl)-4H-chromen-4-one, features a chromene core that significantly influences its physical and chemical properties. X-ray diffraction analyses have provided insights into the crystal structure, revealing how substitutions at different positions affect the molecular conformation and intermolecular interactions. For instance, compounds with a fluorophenyl ring show distinct hydrogen bonding and stacking interactions, contributing to their stability and reactivity (Wera et al., 2012).

Chemical Reactions and Properties

3-(4-Fluorobenzoyl)-4H-chromen-4-one can undergo various chemical reactions, leveraging the reactive sites on the chromene ring and the fluorobenzoyl group. The compound's reactivity is influenced by the presence of the fluorine atom, which affects electron distribution and chemical stability. Reactions such as Friedel-Crafts acylation, and subsequent annulation demonstrate the compound's versatility in chemical transformations (Bam & Chalifoux, 2018).

Physical Properties Analysis

The physical properties of 3-(4-fluorobenzoyl)-4H-chromen-4-one, such as solubility, melting point, and crystallinity, are crucial for its application in various domains. Studies on similar compounds have shown that molecular structure, particularly substituent groups, significantly affects these properties. For example, the introduction of fluorine atoms has been observed to influence the compound's physical state and solubility in organic solvents (Wera et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(4-fluorobenzoyl)-4H-chromen-4-one, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by its functional groups and molecular geometry. The presence of the fluorobenzoyl group affects the compound's electrophilic and nucleophilic sites, enabling a variety of chemical reactions suitable for synthetic and medicinal chemistry applications. The exploration of these properties is essential for understanding the compound's behavior in biological systems and its potential utility in pharmaceutical development (Esmaeilpour et al., 2015).

科学研究应用

生化研究中的应用

DNA-PK 抑制用于癌症治疗某些色酮衍生物对 DNA 依赖性蛋白激酶 (DNA-PK) 表现出有效的抑制作用,DNA-PK 是一种参与 DNA 修复和细胞对 DNA 损伤反应的关键酶。正在探索这些衍生物在增强癌症治疗(如电离辐射)有效性方面的潜力。某些化合物对 DNA-PK 的效力特别表现出显着差异,这强调了药物化学中结构变化和立体化学的重要性 (Clapham 等,2012)。

有机合成中的应用

色酮衍生物的一锅合成由于色酮衍生物存在于多种天然产物和药理活性化合物中,因此它们在有机合成中很受关注。已经开发出弗里德尔-克拉夫特酰化/环化一锅多米诺反应等技术来高效合成二取代色烯-4-酮衍生物。这种方法展示了色酮骨架在化学合成中的多功能性和适应性,为创建具有在药物开发和材料科学中潜在应用的多种衍生物提供了一条途径 (Bam & Chalifoux,2018)。

属性

IUPAC Name |

3-(4-fluorobenzoyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FO3/c17-11-7-5-10(6-8-11)15(18)13-9-20-14-4-2-1-3-12(14)16(13)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMCWPYRZHCFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorophenyl)carbonyl]-4H-chromen-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R*,4R*)-4-[(dimethylamino)methyl]-1-(4-phenylbutanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5653427.png)

![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5653445.png)

![3-(1-isopropyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5653450.png)

![2,7-dimethyl-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5653467.png)

![2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5653475.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-propyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5653484.png)

![2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5653503.png)

![1-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5653508.png)

![2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5653521.png)

![N-methyl-N-phenyl-N'-[2-(trifluoromethyl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B5653525.png)